molecular formula C14H11BrO B160708 Benzyl 4-bromophenyl ketone CAS No. 2001-29-8

Benzyl 4-bromophenyl ketone

Cat. No.: B160708
CAS No.: 2001-29-8
M. Wt: 275.14 g/mol
InChI Key: MOSIKPSTRPODHQ-UHFFFAOYSA-N
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Description

Benzyl 4-bromophenyl ketone (CAS: 2001-29-8) is an aromatic ketone with the molecular formula C₁₄H₁₁BrO and a molecular weight of 275.14 g/mol (calculated from ). Structurally, it consists of a benzyl group (C₆H₅CH₂) linked via a ketone to a 4-bromophenyl ring (C₆H₄Br). This compound is also known by synonyms such as 4'-Bromo-2-phenylacetophenone, 4-Bromodeoxybenzoin, and 1-(4-Bromophenyl)-2-phenylethanone .

Its bromine substituent at the para position enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, where halogenated aryl groups act as electrophilic partners . This compound is commercially available (e.g., from Shanghai PI Chemicals Ltd. and Biopharmacule Speciality Chemicals) and is primarily used in organic synthesis and pharmaceutical research .

Preparation Methods

Friedel-Crafts Alkylation Using Titanium Tetrachloride (TiCl₄)

General Procedure and Mechanism

The Friedel-Crafts alkylation remains the most widely employed method for synthesizing benzyl 4-bromophenyl ketone. Titanium tetrachloride (TiCl₄) acts as a Lewis acid to activate carbonyl groups, facilitating electrophilic aromatic substitution. In a typical procedure (GP5) :

  • Reagents : 4-Bromoacetophenone, benzene, TiCl₄ (20 mol%), borane-ammonia (0.5 equiv).

  • Steps :

    • The ketone is dissolved in benzene under nitrogen at 0°C.

    • TiCl₄ and borane-ammonia are added sequentially to generate an in situ reducing agent.

    • The mixture warms to room temperature, followed by a second TiCl₄ addition to drive alkylation.

Yield Optimization

Variations in TiCl₄ stoichiometry significantly impact product distribution (Table 1) :

TiCl₄ (equiv)Borane-Ammonia (equiv)Product Ratio (% Target)Yield (%)
0.10.572% alkylated product78
0.20.540% over-reduction60

Key Insight : Excess TiCl₄ minimizes over-reduction by stabilizing intermediates .

Nucleophilic Substitution via Copper Catalysis

Trichloroethanone Substrate Route

A two-step protocol converts 2,2,2-trichloro-1-phenylethanone to the target compound via CuCl/2,2'-bipyridyl (bpy)-mediated dechlorobromination :

  • Reaction Conditions :

    • DCE solvent, reflux under nitrogen.

    • CuCl (2 equiv), bpy (2 equiv).

  • Mechanism : Radical-mediated C-Br bond formation displaces chlorides.

Performance Metrics

  • Yield : 55% after column chromatography .

  • Limitations : Competing side reactions reduce scalability.

Oxidative Coupling of Arylhydrazines and Vinyl Azides

PEG-800 Facilitated Synthesis

A novel one-pot method employs PEG-800 as a phase-transfer catalyst :

  • Reagents :

    • 4-Bromophenylhydrazine, α-phenylvinyl azide, H₂O₂ (4 equiv).

  • Procedure :

    • Stirred in water at room temperature for 4 hours.

    • Extracted with ethyl acetate and purified via flash chromatography.

Efficiency and Scope

  • Yield : 87% with >97% purity .

  • Advantages : Aqueous conditions, minimal byproducts.

Reduction-Alkylation of Carboxylic Acid Derivatives

Esters as Starting Materials

This compound is accessible from ethyl benzoate derivatives via tandem reduction-alkylation (GP7) :

  • Conditions :

    • TiCl₄ (2 equiv), borane-ammonia (1.5 equiv).

    • Aryl solvent, 20-hour stirring.

  • Outcome :

    • 64% yield with 97.5% GC purity .

Comparative Analysis

Table 2 : Substrate versatility in TiCl₄-mediated reactions

SubstrateProduct Yield (%)Purity (%)
4-Bromoacetophenone7897.5
Ethyl benzoate6497.0
Carboxylic acid4595.0

Bromination of Desoxybenzoin Derivatives

Direct Bromination Strategy

Electrophilic bromination of desoxybenzoin using Br₂/AlCl₃ provides a straightforward route :

  • Protocol :

    • Desoxybenzoin (1 equiv) in DCM.

    • Br₂ (1.1 equiv) added dropwise at -10°C.

  • Outcome :

    • 70% isolated yield, requiring recrystallization.

Scientific Research Applications

Synthesis and Characterization

Benzyl 4-bromophenyl ketone can be synthesized through various organic reactions, including Friedel-Crafts acylation and nucleophilic substitution methods. Its structure has been confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .

Antibacterial and Antifungal Activity

Recent studies have highlighted the antibacterial and antifungal properties of benzyl bromide derivatives, including this compound. It has shown strong activity against various clinical strains of bacteria and fungi. For instance:

  • Antibacterial Activity : The compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with inhibition zones ranging from 10 to 17 mm.
  • Antifungal Activity : It was particularly effective against fungi like Candida albicans, showing inhibition zones from 9 to 35 mm .

Potential Drug Development

Given its promising biological activities, this compound could serve as a lead compound in the development of new antibacterial and antifungal agents. The increasing resistance of pathogens to existing drugs underscores the need for novel therapeutics, making this compound a candidate for further research in drug discovery .

Applications in Material Science

This compound is also utilized in material science, particularly in the synthesis of polymers and resins. Its reactivity allows it to participate in various polymerization processes, contributing to the development of advanced materials with tailored properties.

Analytical Applications

The compound is used in chromatography and mass spectrometry applications due to its stable chemical structure and distinct spectral characteristics. It serves as a standard reference material for method validation in analytical chemistry .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of benzyl bromide derivatives against clinical strains using disk diffusion methods. The results indicated that this compound had superior activity compared to other synthetic chalcone derivatives, making it a potential candidate for further investigation in therapeutic applications .

Case Study 2: Polymer Synthesis

In another study, this compound was incorporated into polymer matrices to enhance mechanical properties. The resulting polymers demonstrated improved thermal stability and mechanical strength, showcasing its utility in material science .

Mechanism of Action

The mechanism of action of benzyl 4-bromophenyl ketone in chemical reactions involves the interaction of its functional groups with various reagents. The carbonyl group (C=O) is highly reactive and can participate in nucleophilic addition and substitution reactions. The bromine atom in the 4-position also plays a crucial role in substitution reactions, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Benzyl 4-Chlorophenyl Ketone (CAS: 1889-71-0)

  • Molecular Formula : C₁₄H₁₁ClO
  • Molecular Weight : 230.69 g/mol
  • Key Differences: The chlorine atom replaces bromine, reducing molecular weight and polarizability. Lower reactivity in cross-coupling reactions due to weaker C–Cl bond strength compared to C–Br .

Benzyl 2-Chlorophenyl Ketone (CAS: 72867-72-2)

  • Molecular Formula : C₁₄H₁₁ClO
  • Key Differences :
    • Ortho-substituted chlorine introduces steric hindrance, altering reaction pathways (e.g., reduced accessibility for nucleophilic attack) .
    • Electronic effects differ due to proximity of the chlorine to the ketone group.

4-Bromophenyl 3-Pyridyl Ketone (CAS: 14548-45-9)

  • Molecular Formula: C₁₂H₈BrNO
  • Key Differences: Replacement of the benzyl group with a 3-pyridyl group introduces a nitrogen heteroatom.

Extended Aromatic Systems

(4'-Bromo-[1,1'-biphenyl]-4-yl)(phenyl)methanone

  • Synonyms: 4-Benzoyl-4'-bromobiphenyl, 4-(4-Bromophenyl)benzophenone .
  • Key Differences :
    • Incorporates a biphenyl system , extending conjugation and increasing molecular rigidity.
    • Higher melting point and UV absorption intensity compared to benzyl 4-bromophenyl ketone due to extended π-system .

Data Table: Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Notes
This compound 2001-29-8 C₁₄H₁₁BrO 275.14 Para-bromo High reactivity in Suzuki couplings
Benzyl 4-chlorophenyl ketone 1889-71-0 C₁₄H₁₁ClO 230.69 Para-chloro Moderate reactivity
Benzyl 2-chlorophenyl ketone 72867-72-2 C₁₄H₁₁ClO 230.69 Ortho-chloro Steric hindrance limits reactions
4-Bromophenyl 3-pyridyl ketone 14548-45-9 C₁₂H₈BrNO 262.11 Pyridyl group Enhanced solubility

Biological Activity

Benzyl 4-bromophenyl ketone is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound, also known as 4-bromobenzyl phenyl ketone, can be synthesized through various organic reactions, including Friedel-Crafts acylation and nucleophilic substitution methods. The presence of the bromine atom in its structure is believed to enhance its biological activity due to its electron-withdrawing properties, which can affect the reactivity of the compound.

Antimicrobial Activity

Recent studies have demonstrated that benzyl bromide derivatives, including this compound, exhibit significant antibacterial and antifungal properties.

  • Antibacterial Activity : In a study evaluating various benzyl bromide derivatives against clinical pathogenic strains, it was found that these compounds showed strong activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with inhibition zones ranging from 10 to 17 mm. Moderate activity was noted against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, with inhibition zones up to 7 mm .
  • Antifungal Activity : The same study reported high effectiveness against pathogenic fungi, particularly Candida albicans and Candida krusei, with inhibition zones between 9 and 35 mm . Benzyl bromide derivatives were also effective against Aspergillus niger, indicating their potential as antifungal agents.

Table 1: Antimicrobial Activity of Benzyl Bromide Derivatives

CompoundTarget OrganismInhibition Zone (mm)
This compoundS. aureus10-17
E. faecalis10-15
E. coli7
C. albicans9-35
A. niger14

Anticancer Activity

Benzyl derivatives have also been explored for their anticancer properties. Research indicates that certain analogs exhibit antiproliferative effects by disrupting tubulin polymerization, leading to cell cycle arrest in cancer cell lines.

  • Mechanism of Action : The mechanism involves the inhibition of microtubule formation, which is crucial for cell division. Studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines by affecting the mitotic spindle assembly .
  • Case Studies : In vitro studies demonstrated that several benzoyl-imidazole derivatives exhibited IC50 values in the low nanomolar range against multidrug-resistant cancer cell lines, suggesting that modifications to the benzyl structure could enhance anticancer efficacy .

Table 2: Anticancer Activity of Benzyl Derivatives

CompoundCancer Cell LineIC50 (nM)
Benzyl derivative AMCF-7 (Breast Cancer)14
HeLa (Cervical Cancer)<20
A549 (Lung Cancer)<30

Additional Biological Activities

Beyond antimicrobial and anticancer effects, benzyl bromide derivatives have shown potential antioxidant properties. These compounds were tested using various assays such as DPPH and ABTS methods, demonstrating moderate antioxidant activity compared to standard agents like ascorbic acid .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 4-bromophenyl ketone, and how can reaction conditions be optimized?

this compound is typically synthesized via Friedel-Crafts acylation, where 4-bromobenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves:

  • Catalyst loading : Reducing excess AlCl₃ (≥1.5 equiv) to minimize side reactions.
  • Temperature control : Maintaining 0–5°C during acylation to suppress polyacylation byproducts.
  • Solvent selection : Using anhydrous dichloromethane (DCM) or nitrobenzene for improved electrophilic reactivity .
    Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification, with yields averaging 65–75% .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are critical?

Key methods include:

  • HPLC/UPLC-QTOF-MS : For detecting trace impurities (e.g., residual 4-bromobenzene) with a C18 column and acetonitrile/water mobile phase .
  • ¹H/¹³C NMR : Confirm structural integrity via characteristic signals (e.g., aromatic protons at δ 7.2–7.8 ppm, ketone carbonyl at δ 197 ppm) .
  • Melting point analysis : Expected range 85–87°C (deviations suggest impurities) .

Q. What are the best practices for storage and handling to maintain stability?

  • Storage : In amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent ketone oxidation or bromine substitution .
  • Handling : Use anhydrous conditions (glovebox) during synthesis to avoid hydrolysis of the bromophenyl group .

Advanced Research Questions

Q. How can density functional theory (DFT) and QTAIM analysis elucidate the electronic properties of this compound?

  • DFT modeling : Use B3LYP/6-311G(d,p) basis sets to calculate bond critical point (BCP) parameters, revealing electron density distribution at the ketone carbonyl and bromophenyl moiety.
  • QTAIM analysis : Maps Laplacian (∇²ρ) values to identify regions of electron depletion (e.g., Br atom) and charge transfer pathways, critical for understanding reactivity in cross-coupling reactions .

Q. What strategies are effective in assessing the biological activity of this compound derivatives?

  • Molecular docking : Screen against enzymes (e.g., α-glucosidase or urease) using AutoDock Vina, focusing on interactions between the bromophenyl group and hydrophobic enzyme pockets.
  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values ≤25 µg/mL indicate potency). Derivatives with electron-withdrawing substituents (e.g., -NO₂) show enhanced efficacy .

Q. How can researchers address contradictions in reported reactivity data for halogenated ketones?

  • Controlled kinetic studies : Compare reaction rates under varying conditions (e.g., solvent polarity, nucleophile strength) to isolate steric vs. electronic effects.
  • Isolation of intermediates : Use cryogenic trapping (-78°C) to identify transient species (e.g., enolates) that may explain divergent pathways .

Q. What methodologies identify and quantify degradation byproducts in environmental samples?

  • SPE-UPLC/MS : Solid-phase extraction (C18 cartridges) followed by UPLC-MS/MS with MRM mode detects degradation products (e.g., 4-bromobenzoic acid) at LODs of 0.1–0.5 µg/L .
  • Isotopic labeling : Use ¹⁸O-water to trace hydrolysis pathways and validate degradation mechanisms .

Q. How does the benzyl group influence lipophilicity and structure-activity relationships (SAR)?

  • LogP calculations : The benzyl group increases logP by ~2.5 units, enhancing membrane permeability.
  • SAR studies : Modify the benzyl moiety (e.g., para-substitution with -CF₃) to improve binding affinity to hydrophobic protein pockets, as shown in urease inhibition assays .

Properties

IUPAC Name

1-(4-bromophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSIKPSTRPODHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334126
Record name Benzyl 4-bromophenyl ketone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2001-29-8
Record name 1-(4-Bromophenyl)-2-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2001-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-bromophenyl ketone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(4-bromophenyl)-2-phenyl
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Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure of step 1 in the Example 169 using benzyl bromide and 4-bromo-3-methylbenzoyl chloride, instead of 4-bromobenzoyl chloride.
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Synthesis routes and methods II

Procedure details

Benzene (200 mL) and aluminum chloride (74 g, 0.558 mol) are mixed into a flask and the mixture of 4-bromophenylacetyl chloride and benzene in Step (a) is added dropwise allowing the reaction to evolve HCl. The reaction mixture is stirred at room temperature for 1 to 1.5 hours and poured into ice water. Ethyl acetate (1 L) is added to dissolve the precipitated solids. The layers are separated and the organic layer is washed successively with 1 M aqueous HCl, saturated aqueous NaHCO3, brine and then dried over Na2SO2. The solvent is then evaporated to give a solid material which is recrystallized from ethylacetate/hexanes to give the title compound in 84% yield as a yellow solid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Benzyl 4-bromophenyl ketone
Benzyl 4-bromophenyl ketone
Benzyl 4-bromophenyl ketone
Benzyl 4-bromophenyl ketone
Benzyl 4-bromophenyl ketone
Benzyl 4-bromophenyl ketone

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